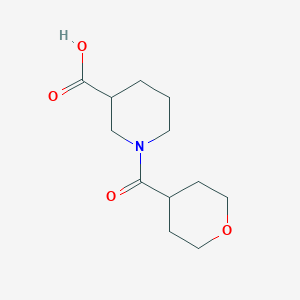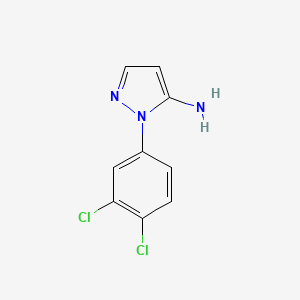![molecular formula C8H17NO2 B1386233 2-[4-(Hidroximetil)piperidin-1-il]etanol CAS No. 1156220-86-8](/img/structure/B1386233.png)
2-[4-(Hidroximetil)piperidin-1-il]etanol
Descripción general
Descripción
“2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol” is a member of the class of piperidine in which the hydrogen attached to the nitrogen atom is substituted by a 2-hydroxyethyl group . It is a member of piperidines, a tertiary amino compound, a primary alcohol and a member of ethanolamines .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidones, which are precursors to the piperidine ring, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .
Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol” is 173.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 3 .
Aplicaciones Científicas De Investigación
Diseño y síntesis de fármacos
Los derivados de piperidina, como “2-[4-(Hidroximetil)piperidin-1-il]etanol”, desempeñan un papel significativo en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .
Aplicaciones farmacológicas
Se ha descubierto que los derivados de piperidina tienen una amplia gama de aplicaciones farmacológicas . Se han utilizado en el descubrimiento y la evaluación biológica de fármacos potenciales . Estos compuestos se han utilizado de diferentes maneras como agentes anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer, antipsicóticos y/o anticoagulantes .
Aplicaciones anticancerígenas
Se ha diseñado una serie de derivados de 2-amino-4-(1-piperidina)piridina, que pueden incluir “this compound”, como inhibidores duales de la quinasa del linfoma anaplásico resistente a Crizotinib (ALK) y la quinasa del oncogén c-ros 1 (ROS1) .
Aplicaciones antioxidantes
Se ha descubierto que los derivados de piperidina tienen una potente acción antioxidante debido a su capacidad de impedir o suprimir los radicales libres . Esto los hace útiles en el tratamiento de enfermedades causadas por el estrés oxidativo.
Aplicaciones antidepresivas
Se ha descubierto que algunos derivados de piperidina tienen efectos antidepresivos . Esto abre posibles aplicaciones en el tratamiento de trastornos de salud mental.
Terapia génica
“this compound” podría utilizarse potencialmente en el desarrollo de medicamentos genómicos no virales para el pulmón . Estos medicamentos podrían utilizarse para tratar una variedad de enfermedades pulmonares, como la fibrosis quística y el cáncer de pulmón .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological pathways due to their broad range of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol has several advantages and limitations when used in laboratory experiments. One of its main advantages is its low cost and high availability. It is also relatively easy to handle and is soluble in a variety of solvents. However, it is also highly flammable and can be toxic if inhaled or ingested.
Direcciones Futuras
There are several potential future directions for the use of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol. One possible direction is the development of new pharmaceuticals and fine chemicals using 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol as a reagent. Another potential direction is the use of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol in the development of new catalysts and polymers. Additionally, further research could be done to explore the potential therapeutic applications of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol, such as its anti-inflammatory and analgesic effects. Finally, further research could be done to investigate the mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol and its effects on enzyme kinetics and protein structure.
Propiedades
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-6-5-9-3-1-8(7-11)2-4-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMMANNRSGHVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287508 | |
| Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1156220-86-8 | |
| Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156220-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)


![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)


![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)

![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
